(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(2-phenyltetrazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c1-23(21,22)18-9-7-17(8-10-18)13(20)12-14-16-19(15-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXIJDHNEBQYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine
Piperazine (1.0 equiv) is reacted with methanesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (2.2 equiv) is added to scavenge HCl, yielding 1-(methylsulfonyl)piperazine as a crystalline solid. Excess methanesulfonyl chloride must be avoided to prevent disubstitution.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Base | Triethylamine |
| Yield | 78–82% |
Purification and Characterization
Crude product is washed with cold water, dried over Na2SO4, and recrystallized from ethanol. 1H NMR (400 MHz, CDCl3) exhibits a singlet at δ 3.05 ppm for the methylsulfonyl group and multiplet signals at δ 2.85–3.20 ppm for piperazine protons.
Synthesis of 2-Phenyl-2H-tetrazole-5-carboxylic Acid
The tetrazole moiety is synthesized via [2+3] cycloaddition between benzonitrile and sodium azide, catalyzed by Lewis acids:
Cycloaddition Reaction
Benzonitrile (1.0 equiv) is heated with sodium azide (1.2 equiv) and ammonium chloride (0.2 equiv) in dimethylformamide (DMF) at 110°C for 12 hours. The reaction forms 2-phenyl-2H-tetrazole-5-carbonitrile , which is hydrolyzed to the carboxylic acid using 6 M HCl under reflux.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | NH4Cl |
| Solvent | DMF |
| Temperature | 110°C |
| Yield | 65–70% |
Acid Hydrolysis
The nitrile intermediate is refluxed with HCl (6 M) for 6 hours, yielding 2-phenyl-2H-tetrazole-5-carboxylic acid as a white precipitate. IR spectroscopy confirms carbonyl absorption at 1680–1700 cm⁻¹.
Coupling of Piperazine and Tetrazole Moieties
The methanone bridge is formed via carbodiimide-mediated coupling between 4-(methylsulfonyl)piperazine and 2-phenyl-2H-tetrazole-5-carboxylic acid:
Activation of Carboxylic Acid
The tetrazole-carboxylic acid (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) and hydroxybenzotriazole (HOBt) (1.1 equiv) in DCM to form the active ester.
Nucleophilic Acyl Substitution
4-(Methylsulfonyl)piperazine (1.1 equiv) is added to the activated ester, and the mixture is stirred at room temperature for 24 hours. The reaction is quenched with aqueous NaHCO3, and the product is extracted into DCM.
Critical Parameters
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCI/HOBt |
| Solvent | DCM |
| Reaction Time | 24 hours |
| Yield | 60–65% |
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: : The compound can be reduced to remove the sulfonyl group.
Substitution: : The piperazine and tetrazole rings can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of sulfone derivatives.
Reduction: : Formation of sulfide derivatives.
Substitution: : Formation of various substituted piperazine and tetrazole derivatives.
Scientific Research Applications
Introduction to (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone
The compound this compound, often referred to by its chemical structure, is a complex organic molecule that has garnered attention in various fields of scientific research. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, focusing on scientific research findings, case studies, and relevant data.
Structure
The compound features a piperazine moiety linked to a tetrazole ring, suggesting pharmacological relevance due to the biological activity often associated with these functional groups.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole and piperazine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar structures could inhibit tumor growth in various cancer cell lines. The presence of the tetrazole ring enhances the compound's ability to interact with biological targets involved in cancer progression .
Anticonvulsant Properties
Research has highlighted the anticonvulsant potential of piperazine derivatives. Compounds structurally related to this compound have shown efficacy in models of seizure disorders, indicating a possible therapeutic application for epilepsy treatment .
Neuropharmacology
The compound's structural features suggest it may interact with neurotransmitter systems. For example, derivatives of piperazine have been studied for their effects on serotonin receptors, which are crucial in mood regulation and anxiety disorders. This opens avenues for developing treatments for psychiatric conditions .
Synthetic Pathways
The synthesis of this compound has been explored through various methodologies, including multi-step organic synthesis techniques that enhance yield and purity. Notably, advancements in synthetic chemistry allow for the modification of the compound to optimize its pharmacological profile .
Case Studies
A notable case study involved the synthesis of related tetrazole-containing compounds that demonstrated promising results in preclinical trials for treating neurodegenerative diseases. The modifications made during synthesis were crucial in enhancing bioavailability and target specificity .
Mechanism of Action
The mechanism by which (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of piperazinyl sulfonyl-tetrazolyl methanone derivatives. Key structural variations among analogs include substitutions on the phenylsulfonyl group (e.g., methoxy, trifluoromethyl, bromo) and modifications to the tetrazole ring (e.g., benzyl, nitrophenyl substituents). These alterations significantly influence physicochemical properties and biological activity.
Table 1: Physicochemical and Structural Comparison of Selected Analogs
Key Observations:
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) increase melting points due to enhanced intermolecular interactions (e.g., 7f : 165–167°C vs. 7e : 131–134°C) .
- Bulky substituents (e.g., benzyl in 7g ) reduce crystallinity, resulting in lower melting points .
Spectral Characteristics :
- 13C NMR : Trifluoromethyl groups exhibit distinct signals near 125 ppm .
- ESI-HRMS : Bromo-substituted analogs (e.g., 7j ) confirm isotopic patterns (e.g., 79Br/81Br) .
Research Findings and Mechanistic Insights
- Synthetic Routes: The target compound’s synthesis aligns with methods for 7a–x, involving nucleophilic substitution between bromoethanone precursors and tetrazole-thiols .
- Degradation Pathways: Related compounds (e.g., Teneligliptin in ) undergo degradation under basic/thermal conditions, forming piperazine-derived byproducts. This suggests that the methylsulfonyl group in the target compound may enhance stability compared to non-sulfonylated analogs .
- Antiproliferative Potential: Structural similarities to 7a–x imply possible activity against cancer cell lines, though further in vitro studies are required .
Biological Activity
The compound (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , antitumor , and anti-inflammatory effects.
Antimicrobial Activity
Several studies have reported antimicrobial properties associated with piperazine derivatives, including those similar to our compound. For example, derivatives containing the piperazine moiety have shown moderate to good activity against various bacterial strains.
- Case Study : A study on related piperazine compounds demonstrated that modifications at the piperazine nitrogen could enhance antimicrobial efficacy. The results indicated that compounds with a methylsulfonyl group exhibited improved activity against Gram-positive bacteria compared to their counterparts without this modification .
Antitumor Activity
The tetrazole ring in the compound is of particular interest due to its role in antitumor activity. Tetrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Research Findings : A study highlighted that tetrazole-containing compounds could inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR, leading to reduced viability in cancer cell lines . This suggests that this compound may also possess similar antitumor properties.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to modulate inflammatory pathways.
- Mechanism of Action : Compounds with piperazine and tetrazole moieties have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects .
Table 1: Summary of Biological Activities
Case Studies on Related Compounds
- Antimicrobial Study : A series of piperazine derivatives were synthesized and tested for antibacterial activity. The presence of a methylsulfonyl group was linked to enhanced efficacy against specific bacterial strains.
- Antitumor Investigation : Research on tetrazole compounds revealed significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications for this compound.
Q & A
Q. What are the common synthetic routes for synthesizing (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone?
The synthesis typically involves multi-step reactions. A standard approach includes:
- Preparing intermediates like 2-phenyl-2H-tetrazole-5-carboxylic acid.
- Coupling the tetrazole moiety with a methylsulfonyl-piperazine derivative via a methanone linkage.
- Reaction conditions (e.g., solvent choice: dimethylformamide or dichloromethane; catalysts: triethylamine) are critical for high yields .
- Purification via column chromatography or recrystallization ensures purity .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- Nuclear Magnetic Resonance (NMR): Confirms proton and carbon environments, especially for the piperazine and tetrazole rings .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD): Resolves crystal packing and bond angles. Software like SHELXL refines structural models, even for twinned crystals .
Q. What functional groups influence the compound’s reactivity and pharmacological potential?
Key groups include:
- Methylsulfonyl-piperazine: Enhances solubility and binding to biological targets via hydrogen bonding .
- Tetrazole ring: Acts as a bioisostere for carboxylic acids, improving metabolic stability .
- Phenyl group: Modulates lipophilicity and π-π stacking interactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields?
Systematic optimization involves:
- Temperature control: Elevated temperatures (80–100°C) accelerate coupling reactions but may degrade sensitive intermediates .
- Solvent selection: Polar aprotic solvents (e.g., DMF) stabilize transition states .
- Catalyst screening: Bases like K₂CO₃ or DBU improve nucleophilic substitution efficiency .
- Real-time monitoring: Techniques like TLC or HPLC track reaction progress .
Q. How should contradictory biological activity data in pharmacological studies be addressed?
- Reproducibility checks: Validate assays under standardized conditions (e.g., pH, temperature) .
- Structural analogs: Compare activity across derivatives to identify critical pharmacophores .
- Target selectivity profiling: Use kinase panels or receptor-binding assays to rule off-target effects .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking: Software like AutoDock models binding poses with proteins (e.g., kinases) .
- Molecular Dynamics (MD): Simulates stability of ligand-receptor complexes over time .
- QSAR modeling: Correlates structural features (e.g., logP, polar surface area) with activity .
Q. How can regioselective modifications be achieved in the tetrazole or piperazine moieties?
- Protective groups: Boc or Fmoc protection for amines prevents unwanted side reactions .
- Metal-catalyzed cross-coupling: Suzuki or Buchwald-Hartwig reactions introduce aryl/alkyl groups selectively .
- Microwave-assisted synthesis: Enhances reaction specificity and reduces byproducts .
Q. What strategies assess the compound’s stability under physiological conditions?
- Thermogravimetric Analysis (TGA): Measures thermal decomposition thresholds .
- pH stability studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Light sensitivity tests: Expose to UV-Vis light and track photolytic products .
Q. How can crystallography resolve ambiguous structural data (e.g., disorder or twinning)?
Q. What approaches design analogs with improved target selectivity?
- Structure-Activity Relationship (SAR): Modify substituents on the phenyl or piperazine rings to enhance affinity .
- Scaffold hopping: Replace tetrazole with other bioisosteres (e.g., oxadiazole) while retaining activity .
- Metabolic profiling: Identify degradation hotspots (e.g., sulfonyl groups) and introduce stabilizing substituents .
Tables for Key Data
Table 1: Common Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 2-Phenyl-2H-tetrazole-5-carboxylic acid | Core tetrazole precursor | |
| 4-(Methylsulfonyl)piperazine | Sulfonamide-containing building block |
Table 2: Pharmacological Profiling Parameters
| Parameter | Method | Relevance |
|---|---|---|
| IC₅₀ (Enzyme inhibition) | Fluorescence-based assays | Quantifies potency |
| LogD (Lipophilicity) | Shake-flask method | Predicts membrane permeation |
| Plasma Stability | LC-MS analysis after incubation | Indicates metabolic liability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
